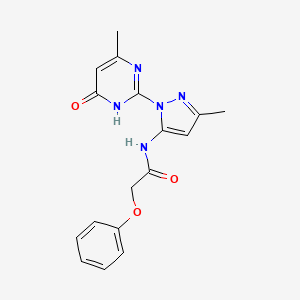

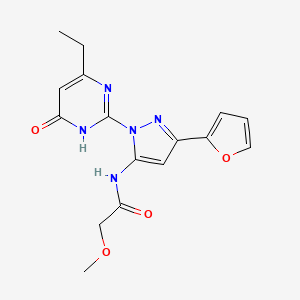

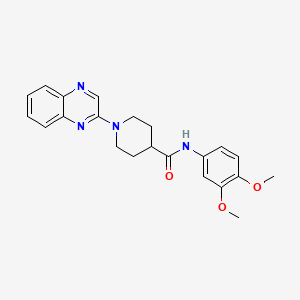

![molecular formula C22H20N6O2 B2588421 6-[5-[2-(4-氧代喹唑啉-3-基)乙酰基]-1,3,3a,4,6,6a-六氢吡咯并[3,4-c]吡咯-2-基]吡啶-3-甲腈 CAS No. 2415522-62-0](/img/structure/B2588421.png)

6-[5-[2-(4-氧代喹唑啉-3-基)乙酰基]-1,3,3a,4,6,6a-六氢吡咯并[3,4-c]吡咯-2-基]吡啶-3-甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-[5-[2-(4-Oxoquinazolin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups and rings, including a quinazolinone ring, a pyrrole ring, and a pyridine ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The literature does not provide specific reactions involving this compound .科学研究应用

Antifungal Applications

Research has indicated that quinazolinone derivatives exhibit antifungal activity . They can be used to create treatments for fungal infections in agriculture, such as those caused by Rhizoctonia solani, a pathogen responsible for crop diseases .

Antidiabetic Effects

The compound’s influence on enzymatic activity related to diabetes has been explored. It could be used to develop antidiabetic medications that help regulate blood sugar levels by targeting specific metabolic pathways .

Anti-inflammatory Uses

Due to their ability to modulate the body’s inflammatory response, quinazolinone derivatives can be used to treat inflammatory conditions . This includes the development of drugs for chronic diseases like arthritis and asthma .

Green Chemistry Synthesis

The compound has been synthesized using green chemistry methods , which emphasize environmentally friendly processes. This approach reduces the use of harmful solvents and minimizes waste, making the production of this compound more sustainable .

Mechanosynthesis Applications

Mechanochemistry is a method that uses mechanical force to induce chemical reactions. This compound has been synthesized mechanochemically, which is a solvent-free process, contributing to safer and cleaner chemical synthesis .

Molecular Hybridization in Drug Design

Molecular hybridization involves combining two or more pharmacophores to create a new compound with enhanced biological activity. This compound could be used in the design of hybrid antifungal agents , combining the properties of quinazolinones with other active moieties to increase efficacy .

作用机制

Mode of action

Quinazolinone derivatives have been evaluated for their anticonvulsant activity using the gaba-a receptor antagonist model .

Biochemical pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of action

Some quinazolinone derivatives have shown significantly prolonged times for convulsions compared with the standard drug phenobarbital .

安全和危害

属性

IUPAC Name |

6-[5-[2-(4-oxoquinazolin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2/c23-7-15-5-6-20(24-8-15)26-9-16-11-27(12-17(16)10-26)21(29)13-28-14-25-19-4-2-1-3-18(19)22(28)30/h1-6,8,14,16-17H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBDYROYPPHQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CN4C=NC5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{5-[2-(4-Oxo-3,4-dihydroquinazolin-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

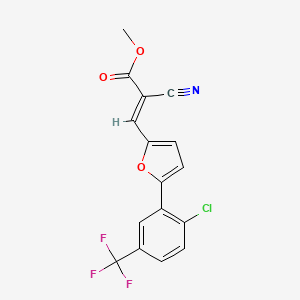

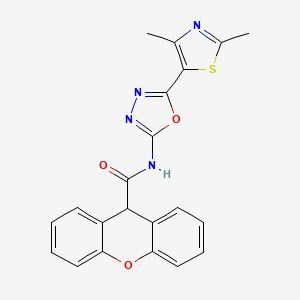

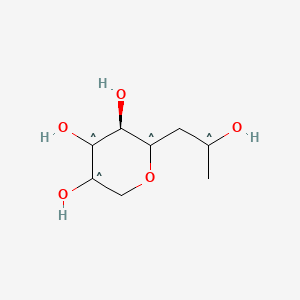

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2588338.png)

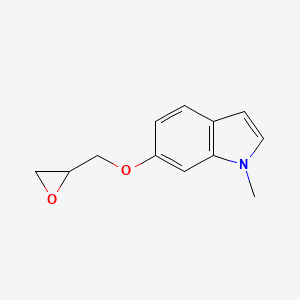

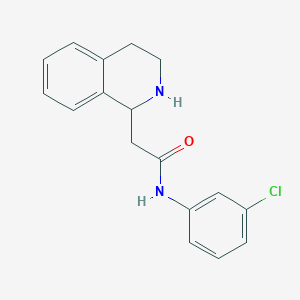

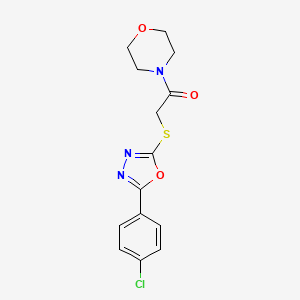

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone](/img/structure/B2588345.png)

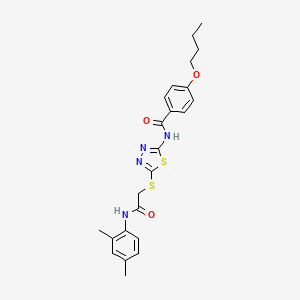

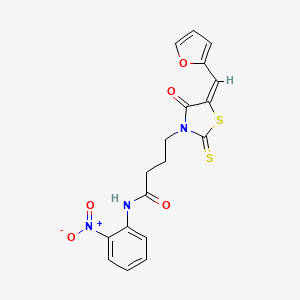

![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2588355.png)